REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[CH:5][N:4]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:17]([F:27])([F:26])C(C1C=CC=CC=1)=O.CCOC(C)=O>CC#N.O>[F:26][CH:17]([F:27])[O:9][C:6]1[CH:5]=[N:4][C:3]([S:2][CH3:1])=[N:8][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C=N1)O
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
286 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
was washed with brine (15 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in a small amount of DCM (˜2 ml)
|
Type
|
WASH
|
Details
|
was eluted with a 20 min gradient from 0% to 100% EtOAc/Hexanes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=NC(=NC1)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |